molecular formula C17H26N4O3 B6977802 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one

1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B6977802
M. Wt: 334.4 g/mol
InChI Key: OWOXBPCJSGTUFM-HDYSRYHKSA-N
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Description

The compound "1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one" is a sophisticated organic molecule featuring several functional groups that bestow it with unique chemical properties and potential applications in various fields. The molecule comprises a tert-butyl group, an imidazole ring, a pyrrolidine ring, and a methoxy group, all intricately connected.

Properties

IUPAC Name

1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)21-9-11(7-14(21)22)16(23)20-10-12(24-4)8-13(20)15-18-5-6-19-15/h5-6,11-13H,7-10H2,1-4H3,(H,18,19)/t11?,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOXBPCJSGTUFM-HDYSRYHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CC(CC2C3=NC=CN3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2C[C@@H](C[C@H]2C3=NC=CN3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic synthesis techniques, including:

  • Protection and Deprotection Steps: : To ensure selectivity in the reactions, protecting groups may be employed and subsequently removed.

  • Formation of Pyrrolidine Ring: : The pyrrolidine ring can be formed through cyclization reactions of appropriate intermediates.

  • Introduction of Imidazole Ring: : The imidazole moiety can be introduced via nucleophilic substitution or other suitable methods.

  • Esterification and Amidation:

Industrial Production Methods

Industrial synthesis of this compound likely involves optimization of the laboratory-scale methods to enhance yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis and catalysis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one can undergo a variety of chemical reactions, including:

  • Oxidation and Reduction: : Alteration of the oxidation states of various moieties within the molecule.

  • Nucleophilic Substitution: : Particularly at the imidazole and carbonyl groups.

  • Hydrolysis: : Splitting of the methoxy or carbonyl group under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: : Alkyl halides, amines.

  • Hydrolyzing Agents: : Hydrochloric acid, sodium hydroxide.

Major Products

The reactions of this compound typically yield modified versions with changes to the tert-butyl, imidazole, methoxy, or pyrrolidine components, resulting in a variety of derivatives with potentially differing properties.

Scientific Research Applications

Chemistry

1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one serves as a building block for designing novel compounds with diverse chemical properties.

Biology

This compound can be used in biological studies to understand the interactions of functional groups within biological systems, aiding in drug design and enzyme inhibition studies.

Medicine

In medicinal chemistry, it can be explored for its potential as a therapeutic agent, given its structural complexity and functional versatility.

Industry

The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals due to its robust and customizable structure.

Mechanism of Action

The effects of 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one arise from its ability to interact with various molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modifications in their activity and function. The imidazole ring, for example, can act as a ligand in coordination chemistry, while the pyrrolidine rings may influence binding interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-thione

  • 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carbonyl]pyrrolidin-2-one

Uniqueness

Compared to similar compounds, 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one boasts a unique combination of functional groups that impart it with distinctive reactivity and binding properties. The specific arrangement and nature of these groups make it particularly valuable for precise scientific research and industrial applications.

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